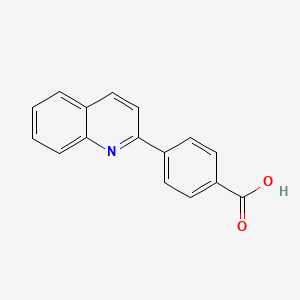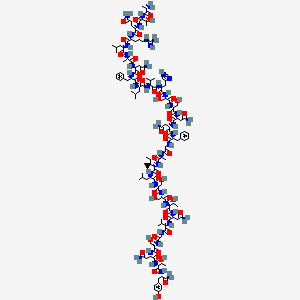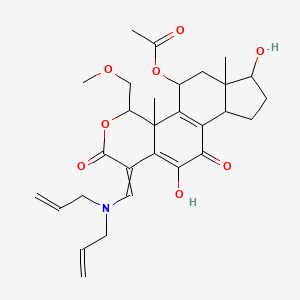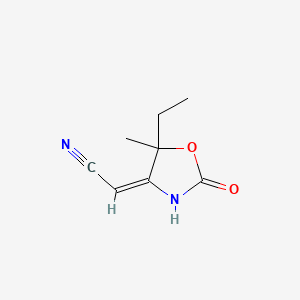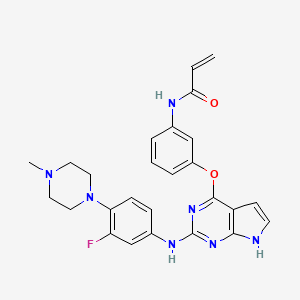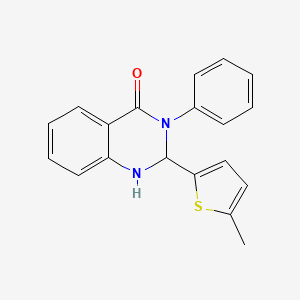
Retro-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Retro-2 is a small molecule that has been reported to protect cells against ribosome-inactivating proteins . It was discovered through high-throughput screening .
Synthesis Analysis
The synthesis of this compound involves transforming a target molecule into simpler precursor structures . This process, known as retrosynthetic analysis, is a technique for solving problems in the planning of organic syntheses .Molecular Structure Analysis
The chemical structure of this compound is (6)-2-(5-methylthiophen-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one . The structure was initially reported as (E)-2-(((5-methylthiophen-2-yl)methylene)amino)-N-phenylbenzamide, but further studies showed that this achiral molecule spontaneously converts to the former structure, which is a racemate .Chemical Reactions Analysis
This compound’s activity resembles disruption of the transmembrane domain recognition complex (TRC) pathway . This pathway mediates post-translational ER-targeting and insertion of tail-anchored (TA) proteins .Aplicaciones Científicas De Investigación
Actividad antiviral contra el virus respiratorio sincitial
Retro-2 ha mostrado una actividad antiviral potencial contra el virus respiratorio sincitial humano (hRSV). Un derivado de this compound, conocido como this compound.2, inhibe la replicación del hRSV en el cultivo celular y deteriora la capacidad del hRSV para formar sincitios . Esto sugiere que el tratamiento con this compound.2 afecta la propagación del virus al interrumpir el tráfico de las glicoproteínas F y G sintetizadas de novo del virus a la membrana plasmática, lo que lleva a un defecto en la morfogénesis del virión .
Líder de amplio espectro contra patógenos intracelulares
This compound.1, un derivado de this compound, se ha encontrado que es un líder potente y de amplio espectro in vitro contra patógenos intracelulares, como toxinas, parásitos, bacterias intracelulares y virus . Esto lo convierte en un candidato prometedor para futuras investigaciones y posibles aplicaciones terapéuticas.
Inhibidor del transporte retrógrado
This compound se ha identificado como un inhibidor del transporte retrógrado . Esta propiedad es la que le permite tener un efecto de amplio espectro contra varios patógenos intracelulares al interrumpir sus mecanismos de transporte dentro de la célula huésped.
Estimación del tráfico retrógrado de toxinas
This compound se ha utilizado para estimar el tráfico retrógrado de la subunidad B de la toxina Shiga (STxB)-Cy3 . Esta aplicación es particularmente útil para estudiar los mecanismos de transporte de toxinas y desarrollar posibles contramedidas.
Alteración de la estructura del Golgi
Se ha encontrado que this compound altera la estructura del aparato de Golgi . Esto podría tener implicaciones para el estudio de los procesos celulares que involucran al aparato de Golgi y potencialmente desarrollar tratamientos para enfermedades que involucran anormalidades en la estructura o función del Golgi.
Estudios farmacocinéticos
This compound.1 se ha utilizado en estudios farmacocinéticos para comprender su comportamiento en el cuerpo . Estos estudios han revelado un tiempo de circulación sanguínea corto, con una vida media de eliminación de 5 y 6.7 horas después de las inyecciones intravenosa e intraperitoneal, respectivamente . Esta información es crucial para determinar la dosis óptima y la vía de administración para posibles aplicaciones terapéuticas.
Mecanismo De Acción
Target of Action
Retro-2 primarily targets the ASNA1 (TRC40) protein, which is involved in the post-translational ER-targeting and insertion of tail-anchored (TA) proteins . These TA proteins include SNAREs, which are necessary for retrograde transport .
Mode of Action
This compound acts by inhibiting the delivery of newly synthesized TA-proteins to the ER-targeting factor ASNA1 . This inhibition disrupts the transmembrane domain recognition complex (TRC) pathway . An ASNA1 point mutant identified using CRISPR-mediated mutagenesis abolishes both the cytoprotective effect of this compound against ricin and its inhibitory effect on ASNA1-mediated ER-targeting .
Biochemical Pathways
This compound affects the retrograde vesicle transport pathway to the endoplasmic reticulum (ER) . By blocking the delivery of TA-proteins to ASNA1, this compound disrupts the TRC pathway, which mediates the post-translational ER-targeting and insertion of these proteins . This disruption prevents the retrograde trafficking of toxins .
Pharmacokinetics
This compound.1, a derivative of this compound, has been studied for its pharmacokinetic properties . Following intravenous and intraperitoneal injections in mice, it revealed a short blood circulation time, with an elimination half-life of 5 and 6.7 hours, respectively . Fast cytochrome-P-450-mediated metabolism into a less potent hydroxylated analogue was observed, explaining the poor pharmacokinetic parameters .
Result of Action
The primary result of this compound’s action is the protection of cells from toxins such as ricin . By inhibiting the delivery of TA-proteins to ASNA1, this compound prevents the retrograde trafficking of toxins . This action disrupts the TRC pathway, thereby protecting cells from the toxicity of these substances .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the formulation of this compound.1 in a biocompatible and bioresorbable polymer-based thermosensitive hydrogel allowed for sustained release of the drug, with an elimination half-life of 19 hours, and better control of its metabolism . This suggests that the formulation and delivery method can significantly influence the action, efficacy, and stability of this compound.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Retro-2 interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It disrupts the transmembrane domain recognition complex (TRC) pathway, which mediates post-translational ER-targeting and insertion of tail-anchored (TA) proteins . This compound blocks the delivery of newly synthesized TA-proteins to the ER-targeting factor ASNA1 (TRC40) .
Cellular Effects
This compound has a profound impact on cellular processes. It prevents ricin toxicity by halting retrograde vesicle transport to the ER . It also inhibits the replication of the human respiratory syncytial virus (hRSV) in cell culture and impairs the ability of hRSV to form syncytia .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits ASNA1-mediated ER-targeting, thereby preventing the retrograde trafficking of toxins . In the case of hRSV, this compound disrupts the trafficking of the viral de novo synthesized F and G glycoproteins to the plasma membrane, leading to a defect in virion morphogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, this compound formulated in a thermosensitive hydrogel allowed for sustained release of the drug, with an elimination half-life of 19 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound.1, a more potent derivative of this compound, was administered at a concentration of 2 mg/kg, which was sufficient to achieve a relevant biological effect .
Metabolic Pathways
This compound is involved in several metabolic pathways. It disrupts the TRC pathway, which mediates post-translational ER-targeting and insertion of TA proteins .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It acts by halting retrograde vesicle transport to the ER .
Subcellular Localization
This compound affects the subcellular localization of proteins. For instance, it has been shown to disrupt the biogenesis of TRC pathway clients leading to their enhanced degradation and altered subcellular localization .
Propiedades
IUPAC Name |
2-(5-methylthiophen-2-yl)-3-phenyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-13-11-12-17(23-13)18-20-16-10-6-5-9-15(16)19(22)21(18)14-7-3-2-4-8-14/h2-12,18,20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAPXDSRULBILC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is Retro-2 and what is it used for in research?
A1: this compound (2-(((5-Methyl-2-thienyl)methylene)amino)-N-phenylbenzamide) is a small molecule originally identified through a high-throughput screen for inhibitors of ricin toxin. [] It exhibits potent activity against a variety of agents including toxins, viruses, and parasites by disrupting intracellular trafficking pathways. []
Q2: How does this compound exert its effects on intracellular trafficking?
A2: this compound specifically inhibits retrograde transport, the process by which molecules are trafficked from endosomes to the trans-Golgi network (TGN) and endoplasmic reticulum (ER). [, , ] This pathway is hijacked by various toxins, viruses, and parasites to gain entry to the cell or reach their intracellular targets. [, , , , ]
Q3: What is the primary molecular target of this compound?
A3: While the exact mechanism of action is still under investigation, research suggests that this compound acts by inhibiting ASNA1 (TRC40), a key component of the transmembrane domain recognition complex (TRC) pathway. [] The TRC pathway is responsible for the ER targeting and insertion of tail-anchored (TA) proteins, including SNAREs. [] SNARE proteins are essential for membrane fusion events, including those involved in retrograde transport. [, ]
Q4: How does this compound’s inhibition of ASNA1 impact retrograde transport?
A4: this compound blocks the delivery of newly synthesized TA proteins, including SNAREs, to the ER by inhibiting ASNA1. [] This disruption of TA protein targeting prevents the formation of functional SNARE complexes, effectively inhibiting retrograde vesicle transport. [, ]
Q5: What are the downstream effects of this compound treatment on cells?
A5: this compound treatment leads to the accumulation of large autophagosomes in the cytoplasm due to impaired microtubule-dependent vacuolar trafficking in autophagy. [] It also disrupts the microtubule network, a key regulator of vacuolar trafficking in autophagy, preventing the formation of autolysosomes. [] Additionally, this compound can induce the interferon signaling pathway in some breast cancer models. []
Q6: How effective is this compound against Shiga toxin?
A6: this compound effectively protects cells from Shiga toxin, both in vitro and in vivo, by preventing the toxin's retrograde transport from endosomes to the Golgi apparatus. [, ] Structure-activity relationship (SAR) studies have led to the development of more potent derivatives like this compound.1, which exhibits an EC50 of 54 nM against Shiga toxin. []
Q7: What other agents is this compound effective against?
A7: Beyond Shiga toxin, this compound displays broad-spectrum activity against various agents, including:
- Viruses: Vaccinia virus [], monkeypox virus [], Ebola virus [], Marburg virus [], and JC polyomavirus. []
- Parasites: Leishmania species [, , ]
- Bacteria: Chlamydiales []
- Toxins: Ricin toxin [, , ]
Q8: Have there been any modifications to the this compound structure to improve its efficacy?
A8: Yes, extensive SAR studies have resulted in the development of more potent derivatives of this compound. [, ] For instance, cyclization and specific modifications led to this compound.1, a compound with a 100-fold improvement in EC50 against Shiga toxin compared to the parent compound. []
Q9: Which enantiomer of this compound.1 is responsible for its antitoxin activity?
A9: Research has shown that the (S)-enantiomer of this compound.1 exhibits significantly higher potency against Shiga and ricin toxins compared to the (R)-enantiomer. [] (S)-Retro-2.1 demonstrates an EC50 of 23 nM against ricin toxin, which is 500 times more potent than the original this compound molecule. []
Q10: Are there any formulation strategies being explored to improve this compound’s efficacy?
A10: Yes, researchers are exploring nanoformulation strategies to improve the bioavailability and therapeutic efficacy of this compound and its derivatives. [] For example, encapsulation of this compound and its analogs in thermoresponsive copolymer nanovectors has shown promise in enhancing the delivery and effectiveness of these compounds against Leishmania infections. []
Q11: Has this compound been tested in clinical trials?
A11: While this compound has shown promising results in preclinical studies, it has not yet progressed to clinical trials. [] Further research is needed to optimize its pharmacological properties and evaluate its safety and efficacy in humans.
Q12: What are the limitations of using this compound in a clinical setting?
A12: Although this compound shows promise, several limitations need to be addressed before its clinical application:
- Limited solubility: this compound exhibits poor solubility at various gastrointestinal pH values, which could hinder its oral bioavailability. []
- Susceptibility to acidic environments: this compound is susceptible to degradation in acidic environments, posing a challenge for oral administration. []
- Lack of human safety data: The long-term safety and potential side effects of this compound in humans are currently unknown and require further investigation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


